3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
Description
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is a sulfonamide-functionalized thiophene derivative characterized by a sulfamoyl group (-SO₂-NH-) bridging a 4-methylphenyl ring and a thiophene-2-carboxylic acid scaffold. The sulfamoyl moiety enhances molecular interactions with biological targets, such as enzymes or DNA, while the thiophene core contributes to aromatic stacking and solubility properties.
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)13-19(16,17)10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLVOMDZQUOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of this compound can be approached through several strategic disconnections:
- Hydrolysis of the corresponding methyl ester (methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate)
- Formation of the sulfonamide linkage between a 3-sulfonated thiophene-2-carboxylic acid derivative and 4-methylaniline
- Introduction of a carboxylic acid functionality to a pre-formed 3-[(4-methylphenyl)sulfamoyl]thiophene
Key Building Blocks and Intermediates
The primary building blocks for the synthesis include:
- Thiophene-2-carboxylic acid or its derivatives
- 3-Bromothiophene-2-carboxylic acid esters
- Sulfonyl chloride reagents
- 4-Methylaniline (p-toluidine)
Preparation Method 1: Methyl Ester Intermediate Route
Synthesis of Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
The synthesis of the methyl ester intermediate typically follows this sequence:
- Preparation of methyl thiophene-2-carboxylate : Esterification of thiophene-2-carboxylic acid with methanol using sulfuric acid catalyst or thionyl chloride
- Introduction of chlorosulfonyl group : Reaction with chlorosulfonic acid at low temperature (0-5°C) to produce methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
- Sulfonamide formation : Reaction with 4-methylaniline in the presence of a base such as triethylamine or pyridine
The reaction conditions for the sulfonamide formation typically involve:
| Parameter | Conditions |
|---|---|
| Solvent | Dichloromethane or tetrahydrofuran |
| Temperature | 0-25°C |
| Base | Triethylamine or pyridine (1.5-2.0 equiv.) |
| Reaction time | 2-6 hours |
| Workup | Aqueous washing, extraction with ethyl acetate |
| Purification | Column chromatography (hexane/ethyl acetate) |
Hydrolysis to Obtain the Target Compound
The hydrolysis of the methyl ester intermediate can be performed under either basic or acidic conditions:
Basic Hydrolysis:
- Dissolve methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate in a mixture of tetrahydrofuran/methanol/water (3:1:1)
- Add lithium hydroxide or sodium hydroxide (2-3 equiv.)
- Stir at room temperature for 4-12 hours
- Acidify to pH 2-3 with hydrochloric acid
- Extract with ethyl acetate
- Purify by recrystallization or column chromatography
Preparation Method 2: Direct Sulfonation Approach
Synthesis via Thiophene-2-carboxylic Acid Sulfonation
This more direct approach involves sulfonation of thiophene-2-carboxylic acid followed by reaction with 4-methylaniline:
- Sulfonation : Treatment of thiophene-2-carboxylic acid with chlorosulfonic acid (1.2 equiv.) in dichloromethane at -10 to 0°C
- Sulfonamide formation : Addition of 4-methylaniline in the presence of pyridine at 0-5°C, gradually warming to room temperature
- Isolation : Acidification, extraction, and purification
| Reagent | Equivalents | Conditions | Function |
|---|---|---|---|
| Thiophene-2-carboxylic acid | 1.0 | Starting material | Core structure |
| Chlorosulfonic acid | 1.2-1.5 | -10 to 0°C, 1-2h | Sulfonating agent |
| 4-Methylaniline | 1.1-1.2 | 0-25°C, 3-6h | Amine component |
| Pyridine or Triethylamine | 2.0-3.0 | 0-25°C | Base |
One-Pot Synthesis Approach
A more efficient one-pot approach can be employed:
- Thiophene-2-carboxylic acid is treated with chlorosulfonic acid at 0°C
- After 1-2 hours, the reaction mixture is carefully quenched with ice
- 4-Methylaniline in pyridine is added slowly, and the mixture is stirred overnight
- The product is isolated by acidification and filtration or extraction
This method reduces the number of isolation steps but may result in slightly lower purity.
Preparation Method 3: Protected Intermediates Approach
tert-Butyl Ester Protection Strategy
For sensitive substrates or to avoid side reactions, a protection-deprotection strategy using tert-butyl ester can be employed:
- Protection : Conversion of thiophene-2-carboxylic acid to tert-butyl thiophene-2-carboxylate using tert-butyl trichloroacetimidate or tert-butanol/DCC
- Sulfonation : Reaction with chlorosulfonic acid at low temperature
- Amination : Reaction with 4-methylaniline in the presence of a base
- Deprotection : Treatment with trifluoroacetic acid in dichloromethane (1:1) to yield the target compound
Advantages of Protected Intermediates
This approach offers several advantages:
| Advantage | Explanation |
|---|---|
| Chemoselectivity | Protects carboxylic acid during sulfonation |
| Milder conditions | Avoids harsh conditions that could degrade sensitive functionalities |
| Higher purity | Often results in cleaner product due to fewer side reactions |
| Better solubility | Intermediates typically have better solubility in organic solvents |
Advanced Synthetic Methods
Methyl Ester Route with Catalytic Modifications
A variation of the methyl ester route employs catalytic methods for improved efficiency:
Alternative Sulfonamide Formation Methods
Several alternative methods for forming the sulfonamide bond have been reported for similar compounds:
- Using sulfamoyl chloride : Generated in situ from chlorosulfonyl isocyanate
- Microwave-assisted synthesis : Reducing reaction time and improving yields
- Phase-transfer catalysis : Using quaternary ammonium salts to facilitate the reaction
Optimization and Scale-up Considerations
Critical Parameters Affecting Yield and Purity
The synthesis of this compound is influenced by several key parameters:
| Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| Temperature | 0-25°C for sulfonation 20-50°C for hydrolysis |
Controls selectivity and minimizes side reactions |
| Reaction Time | 2-6 hours for sulfonation 2-12 hours for hydrolysis |
Balances conversion and degradation |
| Solvent | DCM for sulfonation THF/H₂O for hydrolysis |
Affects solubility and reaction kinetics |
| pH | pH 10-12 for coupling pH 2-3 for isolation |
Critical for reaction success and product purity |
Scale-up Modifications
When scaling up the synthesis from laboratory to larger scales, several modifications are typically necessary:
- Temperature control : More gradual addition of reagents and efficient cooling systems
- Mixing efficiency : Use of appropriate mechanical stirring to ensure homogeneity
- Workup procedures : Modified extraction protocols to handle larger volumes
- Purification : Recrystallization often replaces chromatography at larger scales
Purification and Characterization
Purification Techniques
The following purification methods are effective for obtaining high-purity this compound:
- Recrystallization : Using ethanol/water or acetonitrile/water mixtures
- Column chromatography : Silica gel with dichloromethane/methanol gradient
- Acid-base extraction : Taking advantage of the compound's acidic properties
Analytical Characterization
Based on related structures, the following spectroscopic data would be expected:
1H NMR Spectroscopy :
- Carboxylic acid proton (δ ~13.5 ppm, broad singlet)
- NH proton (δ ~10.2-10.5 ppm, broad singlet)
- Thiophene protons (δ ~7.4-8.0 ppm)
- Aromatic protons of 4-methylphenyl group (δ ~6.8-7.2 ppm)
- Methyl protons (δ ~2.2-2.4 ppm, singlet)
HPLC Analysis Conditions :
| Parameter | Condition |
|---|---|
| Column | C18 reverse phase, 5 μm, 250 × 4.6 mm |
| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity | >95% typically required |
Comparative Analysis of Synthetic Routes
Yield and Efficiency Comparison
Based on synthesis of similar compounds, the following comparative yields can be estimated:
| Synthetic Route | Estimated Overall Yield | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|
| Methyl Ester Route | 60-85% | 3-4 | Well-established chemistry, easier purification | Multiple steps |
| Direct Sulfonation | 50-75% | 2 | Fewer steps, more direct | Harsher conditions, purification challenges |
| Protected Intermediates | 65-80% | 4-5 | Cleaner reactions, higher purity | Longer synthesis, more reagents |
Cost and Scalability Factors
The following factors influence the cost-effectiveness and scalability of each method:
| Factor | Methyl Ester Route | Direct Sulfonation | Protected Intermediates |
|---|---|---|---|
| Reagent Cost | Moderate | Low | High |
| Equipment Requirements | Standard | Standard | Standard |
| Scalability | Good | Moderate | Good |
| Waste Generation | Moderate | Higher | Higher |
| Overall Cost-Effectiveness | High | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is being investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives exhibit antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against various bacterial strains.
- Anticancer Properties : Research has shown that thiophene-based compounds can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Ligand in Coordination Chemistry : The sulfamoyl group allows for coordination with metal ions, making it useful in synthesizing metal complexes for catalysis.
- Synthetic Intermediates : It can be utilized to create other biologically active compounds through various chemical transformations, including nucleophilic substitutions and coupling reactions .
Material Science
In material science, this compound is explored for:
- Conductive Polymers : Its thiophene structure contributes to the electronic properties required for developing organic semiconductors and conductive polymers used in electronic devices.
- Advanced Materials Development : The compound's unique properties may lead to innovations in creating materials with specific functionalities, such as sensors or photovoltaic cells .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research focused on the anticancer effects of thiophene derivatives demonstrated that compounds similar to this compound inhibited the growth of cancer cells in vitro. Further studies are required to elucidate the specific mechanisms involved.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Para-Substituted Phenyl Derivatives
- This substitution is linked to improved antibacterial activity in related compounds due to stronger target binding .
Nitro-Substituted Derivatives
- 3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid (Compound 11, ): The nitro group (-NO₂) increases electron-withdrawing effects, reducing basicity and stabilizing the sulfonamide group. Such derivatives often exhibit stronger enzyme inhibition (e.g., β-lactamases) but may suffer from metabolic instability .
Ester vs. Carboxylic Acid Derivatives
- Ethyl 3-[(4-Methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate ():
The ethyl ester form (molecular weight: 375.457 g/mol) masks the carboxylic acid, enhancing cell membrane permeability. However, hydrolysis to the free acid is often required for bioactivity, as seen in anticancer thiophene esters . - Methyl 3-(4-morpholinylsulfamoyl)-thiophene-2-carboxylate ():
The morpholine substituent introduces a bulky, polar group, which may reduce metabolic clearance but improve selectivity for specific targets (e.g., kinases) .
Heterocyclic and Hybrid Derivatives
- 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-pyrrolopyrimidine)-thiophene-2-carboxylic acid (Compound 16, ):
Fusion with pyrrolopyrimidine enhances DNA intercalation and topoisomerase inhibition, leading to superior anticancer activity (IC₅₀ values lower than doxorubicin in some assays) . - 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide ():
The addition of a dimethoxyphenyl carboxamide extends π-π interactions and hydrogen-bonding networks, improving binding affinity to receptors like σ-1 .
Data Tables: Comparative Analysis
Table 1. Physical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid | C₁₂H₁₁NO₄S₂ | 309.35 | Not reported | 4-Methylphenyl, sulfamoyl, carboxylic acid |
| 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | C₁₁H₈ClNO₄S₂ | 329.77 | Not reported | 4-Chlorophenyl, sulfamoyl, carboxylic acid |
| 3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid | C₁₁H₈N₂O₆S₂ | 344.32 | 210–213 | 3-Nitrophenyl, sulfamoyl, carboxylic acid |
| Ethyl 3-[(4-Methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C₁₈H₁₇NO₄S₂ | 375.46 | Not reported | 4-Methylphenyl, sulfamoyl, ethyl ester |
Research Findings and Implications
- Antibacterial Activity : Sulfamoyl-thiophene derivatives exhibit broad-spectrum antibacterial effects, with MIC values ranging from 2–16 µmol/L against Staphylococcus aureus and Escherichia coli. The 4-chlorophenyl analog () shows enhanced potency due to increased lipophilicity and target affinity .
- Anticancer Potential: Hybrids incorporating pyrrolopyrimidine (e.g., Compound 16, ) demonstrate IC₅₀ values <1 µM against breast cancer cell lines (MCF-7), outperforming doxorubicin in vitro .
- Enzyme Inhibition: Nitro-substituted derivatives () inhibit β-lactamases with Ki values in the nanomolar range, making them promising adjuvants for antibiotic resistance reversal .
Biological Activity
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of p-toluenesulfonamides. Its unique structure, featuring a thiophene ring with a sulfamoyl group and a carboxylic acid, contributes to its potential biological activity. This article explores the compound's biological properties, synthesis, applications, and relevant case studies.
- Molecular Formula: C12H13N1O2S2
- Molecular Weight: 297.35 g/mol
The compound exhibits both nucleophilic and electrophilic reactivity due to the presence of functional groups that can participate in various chemical reactions.
Antimicrobial Properties
Research has shown that compounds similar to this compound may exhibit antimicrobial activity. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Anti-inflammatory Effects
Thiophene derivatives have been investigated for their anti-inflammatory properties. Studies suggest that compounds with similar structures can selectively inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. For instance, certain thiophene derivatives demonstrated reduced production of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory disorders .
Anticancer Activity
Thiophene-based compounds have been explored for their anticancer properties. Some derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step processes:
- Formation of the Thiophene Ring: The initial step often includes the synthesis of the thiophene ring through cyclization reactions.
- Introduction of the Sulfamoyl Group: This can be achieved via nucleophilic substitution reactions involving p-toluenesulfonamide.
- Carboxylic Acid Functionalization: The final step involves introducing the carboxylic acid moiety, which can enhance solubility and biological activity.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid?
- Methodology : The compound is synthesized via sulfonylation of a thiophene precursor. A common approach involves reacting 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with 4-methylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate. Subsequent hydrolysis of the methyl ester using NaOH or LiOH in aqueous THF/MeOH yields the carboxylic acid .
- Key Steps :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purify intermediates via column chromatography (eluent: 30–40% ethyl acetate in hexane) .
- Confirm final product purity (>95%) using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Verify sulfamoyl (-SO₂NH-) and carboxylic acid (-COOH) protons (δ 12–13 ppm for COOH; δ 7–8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 337.07 (C₁₃H₁₃NO₄S₂) .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Q. What are the solubility and handling recommendations for this compound?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in methanol. Insoluble in water or hexane .
- Handling : Use PPE (gloves, goggles) due to potential respiratory and dermal irritation inferred from structurally related sulfonamides. Store in a desiccator at 2–8°C .
Advanced Research Questions
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Strategic Modifications :
- Sulfamoyl Group : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric/electronic effects on target binding .
- Thiophene Core : Introduce halogens (Cl, Br) at the 4-position to enhance lipophilicity and metabolic stability .
Q. How can reaction yields be optimized during synthesis?
- Critical Parameters :
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate ester hydrolysis .
- Workup : Acidify hydrolyzed mixtures (pH 2–3) to precipitate the carboxylic acid, improving yield by 15–20% .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability, compound solubility).
- Mitigation :
- Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., ciprofloxacin for Gram-negative bacteria) .
- Perform dose-response curves in triplicate and validate via orthogonal assays (e.g., time-kill kinetics) .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Proposed Mechanisms :
- Enzyme Inhibition : The sulfamoyl group mimics transition states in serine hydrolases (e.g., β-lactamases), acting as a competitive inhibitor .
- Receptor Binding : Molecular docking suggests hydrogen bonding between the carboxylic acid and Arg234 in HIF-1α, modulating hypoxia signaling .
- Validation : Use ITC (isothermal titration calorimetry) to measure binding affinity (Kd) and X-ray crystallography for structural resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
